N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are characterized by a benzimidazole core structure, which consists of a fused benzene and imidazole ring. The specific structure of N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine includes a chlorobenzyl substituent and a methyl group attached to the nitrogen atom of the benzimidazole ring, making it a unique derivative with potential biological activities.
The compound has been referenced in various scientific studies and patents, highlighting its relevance in medicinal chemistry. Notably, patents have documented methods for synthesizing benzimidazole derivatives, including this specific compound, indicating its potential utility in pharmaceutical applications .
N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine is classified as an organic compound and more specifically as an aromatic amine due to the presence of amino groups attached to an aromatic system. It is also considered a heterocyclic compound due to the imidazole ring within its structure.
The synthesis of N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine can be achieved through various chemical reactions involving benzimidazole derivatives. One common method involves the reaction of 3-chlorobenzyl chloride with 1-methylbenzimidazole in the presence of a base such as potassium carbonate, facilitating nucleophilic substitution.
The molecular structure of N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine can be represented as follows:
This indicates that the compound contains:
The molecular weight of N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine is approximately 273.75 g/mol. The compound's structural formula reveals the arrangement of atoms and functional groups, essential for understanding its reactivity and interactions.
N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine may participate in various chemical reactions typical for amines and halogenated compounds:
The reaction conditions, such as temperature and solvent choice, significantly influence product formation and yield. For example, using polar aprotic solvents like dimethylformamide can enhance nucleophilicity.
The mechanism of action for N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine primarily involves its interaction with biological targets, which may include enzymes or receptors in cellular pathways.
Studies suggest that benzimidazole derivatives exhibit various pharmacological activities, including anti-inflammatory and anticancer effects. The exact mechanism may involve inhibition of specific enzymes or modulation of signaling pathways relevant to disease processes.
The stability and reactivity of N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine are influenced by its functional groups, particularly the chlorobenzyl moiety which can participate in further chemical transformations.
N-(3-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine has potential applications in medicinal chemistry as a lead compound for developing pharmaceuticals targeting various diseases due to its structural features that confer biological activity. Research is ongoing to explore its efficacy in treating conditions such as cancer or inflammatory diseases.
N-(3-Chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine belongs to the N-substituted benzimidazole class, characterized by specific substitutions on the benzimidazole core. The systematic IUPAC designation precisely describes its molecular architecture: N-[(3-chlorophenyl)methyl]-1-methylbenzimidazol-2-amine . This nomenclature explicitly defines three critical structural features:
Table 1: Molecular Characterization of N-(3-Chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine
| Property | Value | Description |
|---|---|---|
| Systematic Name | N-[(3-chlorophenyl)methyl]-1-methylbenzimidazol-2-amine | IUPAC nomenclature indicating substitution pattern |
| Molecular Formula | C₁₅H₁₄ClN₃ | Reflects 15 carbon, 14 hydrogen, 1 chlorine, and 3 nitrogen atoms |
| Molecular Weight | 271.74 g/mol | Calculated mass based on atomic composition |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Cl | Linear notation encoding molecular structure |
| InChI Key | PURLPPPIWWGPMX-UHFFFAOYSA-N | Hashed version of standard InChI for unique identification |
The molecular formula C₁₅H₁₄ClN₃ confirms a discrete chemical entity with a calculated molecular mass of 271.74 g/mol . Structural taxonomy classifies this compound as an aromatic amine derivative bearing a halogenated arylalkyl chain, positioning it within a therapeutically significant chemical space explored for targeted biological activities.
Strategic substitution on the benzimidazole nucleus profoundly influences pharmacological profiles. The N-methylation at position 1 in this derivative serves multiple critical roles in pharmacophore development:
The C2 aminobenzyl linkage provides critical vector diversity, extending the pharmacophore into diverse binding pockets. Structure-activity relationship (SAR) studies consistently demonstrate that substitutions at C2 significantly modulate anti-inflammatory and anticancer activities in benzimidazole derivatives [2] [10]. Specifically, the 3-chlorobenzyl moiety contributes:
Table 2: Pharmacophoric Features of N-(3-Chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine
| Structural Feature | Role in Pharmacophore | Biological Implications |
|---|---|---|
| 1-Methylbenzimidazole | Aromatic heterocyclic core | Base stacking/DNA intercalation; Enzyme active site binding |
| C2 Amino Linker | Hydrogen bond donor/acceptor | Molecular recognition via H-bonding with biological targets |
| 3-Chlorobenzyl Group | Hydrophobic domain with halogen | Hydrophobic pocket binding; Halogen bonding interactions |
The development of benzimidazole-based therapeutics originated with the identification of 2,6-dimethylbenzimidazole in vitamin B₁₂ chemistry during the 1870s [10]. However, medicinal exploration accelerated significantly in the mid-20th century with the serendipitous discovery of anthelmintic thiabendazole (1961) and subsequent development of proton pump inhibitors like omeprazole (1989) [5] [9]. These successes validated the benzimidazole scaffold as a viable platform for drug development.
Chlorobenzyl-substituted benzimidazoles emerged as strategic derivatives designed to optimize pharmacokinetic properties and target selectivity. The incorporation of halogenated benzyl groups at C2 originated from several rational drug design principles:
Specific interest in the 3-chlorobenzyl isomer arises from its balanced electronic and steric properties. Unlike ortho-substituted analogs which may experience steric hindrance, or para-substituted derivatives with strong electronic effects, the meta position provides moderate electron-withdrawing influence without significant conformational distortion [8]. This derivative represents a purposeful structural evolution within medicinal chemistry programs seeking to exploit halogen bonding interactions while maintaining favorable drug-like properties.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2